2,8-Dibromoquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
2,8-dibromoquinazoline |
InChI |
InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H |
InChI Key |
RRQIXNWATJQCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,8 Dibromoquinazoline
Classic and Established Synthetic Routes to Dibromoquinazolines
Traditional methods for constructing the dibromoquinazoline framework often rely on the cyclization of appropriately substituted aniline (B41778) derivatives followed by bromination, or the chemical transformation of pre-functionalized heterocyclic intermediates like benzoxazinones.
Cyclization and Subsequent Bromination Strategies (e.g., from Anthranilic Acid Derivatives)
A foundational approach to quinazoline (B50416) synthesis begins with derivatives of anthranilic acid. For the synthesis of 2,8-dibromoquinazoline, this typically involves the use of a dibrominated anthranilic acid precursor to form the quinazoline ring system. One common precursor is 2-amino-3,5-dibromobenzamide (B176797), which can be prepared from 2-aminobenzamide.
The synthesis of 6,8-dibromo-2-arylquinazolin-4(3H)-ones, closely related structures, starts with the bromination of anthranilamide using N-bromosuccinimide in chloroform (B151607). The resulting 2-amino-3,5-dibromobenzamide can then undergo cyclization with various aromatic aldehydes in the presence of a copper(II) chloride catalyst in ethanol (B145695) to form the 6,8-dibromo-2-arylquinazolin-4(3H)-one scaffold nih.gov. While this provides the 6,8-dibromo substitution pattern, further modifications would be necessary to introduce a bromine at the 2-position and remove the 4-oxo group to yield this compound.
Derivation from Substituted Benzoxazinone (B8607429) Intermediates (e.g., 2-phenyl-6,8-dibromo-3,1-benzoxazine-4-one)
Substituted benzoxazinones are versatile intermediates in the synthesis of quinazolinones. The condensation of methyl 3,5-dibromoanthranilate with acetic anhydride (B1165640) yields 2-methyl-6,8-dibromo-4H-benzo[d] nih.govacs.org-oxazine-4-one ijstr.org. This benzoxazinone can then react with various nitrogen nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one ijstr.org.
Similarly, 6,8-dibromo-2-(2-carboxyphenyl)-4H-3,1-benzoxazin-4-one, synthesized from the condensation of phthalic anhydride and 2-amino-3,5-dibromobenzoic acid, serves as a precursor to various quinazolinone derivatives upon reaction with nucleophiles ekb.eg. To arrive at this compound from these benzoxazinone-derived quinazolinones, subsequent chemical transformations would be required to replace the 2-substituent with bromine and to deoxygenate the 4-position.
Advanced Synthetic Approaches for this compound Core
Modern synthetic methods offer alternative and often more direct routes to the this compound core. These include oxidative aromatization techniques, directed chlorination followed by substitution, and innovative electrosynthetic pathways.
Oxidative Aromatization Techniques for Quinazolin-4(3H)-ones
Oxidative aromatization is a key strategy for the synthesis of fully aromatic heterocyclic systems from their partially saturated precursors. For instance, 2-aryl-6,8-dibromoquinazolin-4(3H)-ones can be subjected to oxidative conditions to generate a more reactive intermediate. While direct oxidative aromatization of a dihydro-2,8-dibromoquinazoline to the final product is a plausible route, specific examples in the literature are scarce. A related transformation involves the treatment of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones with excess thionyl chloride in dimethylformamide (DMF) at reflux. This reaction does not directly yield an aromatized quinazoline in the typical sense, but rather an oxidative chlorination to afford 2-aryl-4-chloro-6,8-dibromoquinazolines, which are themselves versatile intermediates for further functionalization.
A more general example of oxidative aromatization in a related heterocyclic system involves the conversion of 3,4-dihydroquinolin-2(1H)-ones to quinolin-2(1H)-ones using transition-metal-activated persulfate salts, highlighting a green chemistry approach to aromatization fao.org. The application of such methods to the 2,8-dibromo-dihydroquinazoline system could provide a direct route to the target compound.
Directed Chlorination Methods for 4-Chloro-6,8-dibromoquinazoline Synthesis
A common and effective strategy for the functionalization of the quinazoline scaffold involves the synthesis of a 4-chloroquinazoline (B184009) intermediate. The synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline (2) has been achieved through the chlorination of the corresponding 4-oxo-quinazoline analog (1) using a mixture of phosphorus oxychloride chem-soc.si. This 4-chloro derivative is highly reactive towards nucleophilic substitution at the C4 position.
The general synthesis of 4-chloroquinazolines often starts from the corresponding quinazolin-4(3H)-ones, which are treated with reagents like thionyl chloride or phosphorus oxychloride researchgate.net. These chlorinated intermediates are pivotal for introducing a variety of substituents at the 4-position. To synthesize this compound, one could envision a pathway starting from a 6,8-dibromoquinazolin-4(3H)-one, followed by chlorination at the 4-position, subsequent bromination at the 2-position, and finally, dehalogenation at the 4-position.
Electrosynthetic Pathways for Dibromoquinazoline Scaffolds via Anodic Direct Oxidation
Electrosynthesis has emerged as a green and efficient alternative to traditional chemical synthesis. Anodic direct oxidation provides a metal-free and chemical oxidant-free method for the construction of quinazoline and quinazolinone rings nih.govacs.orgacs.orgbohrium.com. This method involves the electrochemical oxidation of o-carbonyl-substituted anilines in the presence of amines as a carbon source nih.govacs.org.
The electrosynthesis is typically carried out in an undivided cell equipped with platinum plate electrodes. For the synthesis of quinazolines, the substrate, an amine, and an electrolyte such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) are dissolved in a solvent system like DMSO/H₂O and subjected to electrolysis nih.govacs.org. This approach offers a broad substrate scope and tolerance to water, making it a sustainable method for constructing the quinazoline scaffold nih.govacs.orgbohrium.com. While a specific example for this compound is not detailed, the generality of the method suggests its applicability for the synthesis of dibrominated quinazoline scaffolds by using appropriately substituted anilines.
Interactive Data Table: Overview of Synthetic Methodologies
| Methodology | Precursor(s) | Key Reagents/Conditions | Intermediate(s)/Product(s) |
| Cyclization and Bromination | 2-Aminobenzamide | N-Bromosuccinimide, Chloroform | 2-Amino-3,5-dibromobenzamide |
| 2-Amino-3,5-dibromobenzamide, Aromatic Aldehydes | Ethanol, CuCl₂ | 6,8-Dibromo-2-arylquinazolin-4(3H)-ones | |
| Benzoxazinone Derivation | Methyl 3,5-dibromoanthranilate, Acetic Anhydride | Heat | 2-Methyl-6,8-dibromo-4H-benzo[d] nih.govacs.org-oxazine-4-one |
| 2-Methyl-6,8-dibromo-4H-benzo[d] nih.govacs.org-oxazine-4-one, Hydrazine Hydrate | - | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | |
| Directed Chlorination | 6,8-Dibromo-4-oxo-quinazoline analog | Phosphorus oxychloride | 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline |
| Electrosynthesis | o-Carbonyl-substituted anilines, Amines | Pt electrodes, NH₄PF₆, DMSO/H₂O, 80 °C | Quinazolines |
Synthesis and Utility of Key Intermediates in this compound Synthesis
The efficient construction of the this compound core and its analogs is highly dependent on the accessibility of versatile building blocks. The following sections detail the synthesis and application of critical intermediates that serve as precursors to a wide range of substituted quinazoline derivatives.
A fundamental and widely utilized class of precursors for more complex quinazoline derivatives are the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. These compounds serve as a stable and accessible entry point to the 6,8-dibrominated quinazolinone scaffold.
The synthesis of these precursors is commonly achieved through a two-step process. The initial step involves the bromination of anthranilamide using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform to produce 2-amino-3,5-dibromobenzamide nih.gov. Subsequently, this dibrominated anthranilamide is condensed with various aromatic aldehydes in the presence of a catalyst. For instance, refluxing a mixture of 2-amino-3,5-dibromobenzamide and an appropriate aromatic aldehyde in ethanol, followed by the addition of copper(II) chloride (CuCl2), yields the desired 2-aryl-6,8-dibromoquinazolin-4(3H)-one derivatives nih.gov. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are often purified by recrystallization from a suitable solvent like hot ethanol nih.gov.
The utility of these quinazolinones as precursors lies in their stable structure, which allows for further chemical modifications. The ketone group at the 4-position and the potential for substitution on the aryl group at the 2-position provide handles for subsequent reactions. These compounds have been utilized in the synthesis of novel quinazolinone derivatives evaluated for their biological activities nih.govptfarm.pl.
Table 1: Examples of Synthesized 2-Aryl-6,8-dibromoquinazolin-4(3H)-ones nih.gov
| Compound | Ar-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1a | Styryl | C16H10Br2N2O | 404 | 331-334 | 85 |
| 1b | 4-Fluorophenyl | C14H7Br2FN2O | 398 | 321-324 | 82 |
| 1c | 4-Chlorophenyl | C14H7Br2ClN2O | 414.5 | 342-345 | 88 |
| 1d | 4-Bromophenyl | C14H7Br3N2O | 459 | 334-347 | 85 |
| 1e | 4-Nitrophenyl | C14H7Br2N3O3 | 425 | 351-354 | 90 |
| 1f | 4-Hydroxyphenyl | C14H8Br2N2O2 | 400 | 301-304 | 85 |
| 1g | 4-(Benzyloxy)phenyl | C21H14Br2N2O2 | 498 | 256-259 | 80 |
To enhance the reactivity of the quinazoline core for further functionalization, the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones are often converted into their corresponding 4-chloro derivatives. These 2-aryl-6,8-dibromo-4-chloroquinazolines are highly valuable and reactive synthons, primarily due to the presence of the chlorine atom at the C4 position, which acts as a good leaving group in nucleophilic substitution reactions nih.govsemanticscholar.org.
The transformation of the quinazolinone to the 4-chloroquinazoline is a standard procedure in quinazoline chemistry. This is typically achieved by treating the 2-aryl-6,8-dibromoquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often with heating.
The utility of these 4-chloro synthons is extensive. They serve as key intermediates in cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 4-position. For example, they have been successfully employed in Sonogashira cross-coupling reactions with terminal acetylenes to afford novel 2-aryl-6,8-dibromo-4-(alkynyl)quinazoline derivatives nih.gov. Furthermore, these resulting compounds can undergo subsequent Suzuki-Miyaura cross-coupling reactions with arylboronic acids to produce 2,6,8-triaryl-4-(phenylethynyl)quinazolines, demonstrating the versatility of the 4-chloro group as a reactive handle for sequential C-C bond formation nih.gov. This reactivity makes 2-aryl-6,8-dibromo-4-chloroquinazolines pivotal intermediates in the synthesis of polysubstituted quinazolines nih.gov.
In addition to aryl-substituted quinazolines, specific analogs bearing other functional groups at the 2-position are also important intermediates. A notable example is 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline. This compound incorporates both a reactive chloro group at the 4-position and a carboxyvinyl group at the 2-position, offering multiple sites for chemical modification.
The synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline is accomplished through the chlorination of its corresponding quinazolinone precursor, 2-carboxyvinyl-6,8-dibromoquinazolin-4(3H)-one nih.gov. This precursor is first synthesized and then subjected to chlorination to introduce the reactive chlorine atom at the 4-position.
The utility of this specific synthon is demonstrated by its subsequent reactions. The chlorine atom at the 4-position can be readily displaced by various nucleophiles. For instance, it reacts with different amines to produce 4-heteroarylquinazoline derivatives nih.gov. Furthermore, reaction with hydrazine hydrate, followed by condensation with aromatic aldehydes, provides a route to fused 5-substituted- nih.govnih.govnih.govtriazoloquinazoline derivatives nih.gov. The presence of the carboxyvinyl group also offers potential for further derivatization, such as esterification or amide bond formation, adding to the synthetic versatility of this intermediate.
Computational and Theoretical Studies on 2,8 Dibromoquinazoline Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular and electronic structure of chemical compounds. nih.gov These methods, grounded in quantum mechanics, can determine parameters such as bond lengths, bond angles, and the distribution of electron density within a molecule. nih.gov For derivatives of 2,8-dibromoquinazoline, these calculations provide a foundational understanding of their geometry and electronic properties. By solving approximations of the Schrödinger equation, researchers can model the behavior of electrons and nuclei, leading to insights into the molecule's stability and charge distribution.
Density Functional Theory (DFT) has become a widely used computational method for investigating the structural and spectral properties of organic compounds, including heterocyclic systems related to quinazoline (B50416). nih.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies, and other key properties by modeling the electron density of the system. researchgate.netresearchgate.net For this compound derivatives, DFT would be employed to optimize the molecular structure, determining the precise bond lengths and angles. The calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net Furthermore, DFT is used to calculate various electronic properties that influence a molecule's behavior, such as atomic charges and dipole moments, providing a detailed picture of its electronic landscape. nih.gov
| Property | Description | Typical Application for Quinazoline Derivatives |
| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Predicts bond lengths (e.g., C-Br, C-N) and bond angles, forming the basis for all other calculations. nih.gov |
| Vibrational Frequencies | The frequencies at which molecular bonds stretch, bend, and twist. | Correlates with experimental IR and Raman spectra to confirm the molecular structure. researchgate.net |
| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Indicates which atoms are electron-rich or electron-poor, suggesting sites for nucleophilic or electrophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Provides insight into solubility and intermolecular interactions. |
Theoretical Bond Dissociation Energies and Implications for Reactivity
Bond dissociation energy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, forming two radical fragments. wikipedia.org It is a critical measure of bond strength. wikipedia.org Theoretical calculations, particularly using DFT methods, can predict the BDEs of the C-Br bonds in this compound. The relative BDEs for the C2-Br and C8-Br bonds have significant implications for the molecule's chemical reactivity, especially in metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. nih.gov Generally, the bond with the lower BDE is more susceptible to oxidative addition by a metal catalyst, thus dictating the regioselectivity of the reaction. nih.gov For instance, in studies of other halo-heterocycles, differences in C-Hal BDEs of just a few kcal/mol are sufficient to control which position reacts preferentially. nih.gov
Table 2: Illustrative Theoretical Bond Dissociation Energies (BDE) for Halo-Heterocycles (Note: This table presents conceptual data and examples from related compounds to illustrate the principle, as specific BDE calculations for this compound were not found.)
| Compound/Position | Bond | BDE (kcal/mol) (Method) | Implication for Reactivity |
| 2,5-Dibromopyridine | C2-Br | Lower than C5-Br | The 2-position is more reactive in Suzuki cross-coupling. nih.gov |
| 1,3-Dichloroisoquinoline | C1-Cl | 93 (B3LYP) | The 1-position is the site of reaction in Suzuki coupling due to the lower BDE. nih.gov |
| 1,3-Dichloroisoquinoline | C3-Cl | 95 (B3LYP) | Higher BDE makes this position less reactive than the 1-position. nih.gov |
| This compound | C2-Br | (Hypothetical) | A lower BDE would suggest preferential reaction at the C2 position. |
| This compound | C8-Br | (Hypothetical) | A higher BDE would suggest the C8 position is less reactive. |
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgirjweb.com For this compound derivatives, calculating the HOMO-LUMO gap can help predict their reactivity in various chemical transformations and their potential for charge transfer interactions, which is often relevant for biological activity. scirp.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. ajchem-a.com
Table 3: Global Reactivity Descriptors from HOMO-LUMO Energies (Note: This table is based on general principles of FMO theory.)
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap implies higher reactivity. wuxibiology.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. scirp.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. ajchem-a.com |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | The power of an atom or group to attract electrons towards itself. irjweb.com |
| Electrophilicity Index (ω) | μ² / 2η | A measure of the energy lowering of a system when it accepts electrons. ajchem-a.com |
Computational Approaches in Structure-Activity Relationship (SAR) and Drug Design Studies
Computational methods are indispensable in modern drug discovery for establishing Structure-Activity Relationships (SAR). researchgate.netresearchgate.net SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. longdom.org The quinazoline core is a well-established scaffold in medicinal chemistry, forming the basis for numerous approved drugs, particularly kinase inhibitors. nih.gov
For derivatives of this compound, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical relationships between molecular descriptors and biological activity. longdom.org These models can then predict the activity of new, unsynthesized derivatives, guiding lead optimization. researchgate.net
Computational drug design involving quinazoline derivatives often falls into two categories:
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target (e.g., an enzyme) is known, molecular docking simulations can be performed. This involves computationally placing the quinazoline derivative into the target's active site to predict its binding mode and affinity. This information helps in designing new derivatives with improved interactions. sysrevpharm.orgnih.gov
Ligand-Based Drug Design (LBDD): When the target's structure is unknown, but a set of active molecules is available, LBDD methods are used. Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen libraries for new potential hits. researchgate.netmdpi.com
Simulation and Modeling of Reaction Pathways and Mechanisms
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. For this compound, this involves simulating the pathways and mechanisms of its synthesis or subsequent functionalization reactions. Methods like DFT can be used to locate transition states—the highest energy points along a reaction coordinate—and calculate activation energies. nih.gov
This modeling provides a step-by-step view of how reactants are converted into products, revealing the feasibility of a proposed mechanism. For example, in a palladium-catalyzed cross-coupling reaction, computations can elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps. nih.gov By comparing the activation energies of competing pathways, researchers can predict the major products and optimize reaction conditions such as temperature, catalyst, and ligands to improve yield and selectivity. Automated reaction pathway search methods are also emerging, which can discover novel and energetically favorable reaction mechanisms with minimal human input. nih.gov
Advanced Characterization Techniques for Structural Elucidation and Properties Analysis
Spectroscopic Analysis of 2,8-Dibromoquinazoline and its Derivatives
Spectroscopic analysis forms the cornerstone of molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for the complete structural elucidation of this compound and its analogues.
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum of a dibrominated quinazoline (B50416) would be expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the quinazoline ring system would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. For a compound like 6,8-dibromoquinoline, the protons on the heterocyclic ring and the benzene (B151609) ring are clearly resolved, with specific coupling constants defining their spatial relationships. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. In a 2,8-dibromo-substituted quinazoline, one would expect to see distinct signals for each of the eight carbons of the quinazoline core, unless symmetry results in chemical equivalence. The carbons bonded to the bromine atoms would show characteristic chemical shifts, typically in the range of δ 115-130 ppm. The positions of the nitrogen atoms in the quinazoline ring significantly influence the chemical shifts of adjacent carbons, causing them to appear further downfield compared to their carbocyclic analogues.
Interactive Data Table: NMR Data for 6,8-Dibromoquinoline researchgate.net
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H | 9.04 | dd, J = 4.2 Hz, 1.6 Hz |
| ¹H | 8.16 | d, J = 2.0 Hz |
| ¹H | 8.04 | dd, J = 8.3 Hz, 1.5 Hz |
| ¹H | 7.97 | d, J = 2.0 Hz |
| ¹H | 7.50 | dd, J = 8.3 Hz, 4.2 Hz |
| ¹³C | 151.5 | |
| ¹³C | 144.1 | |
| ¹³C | 135.9 | |
| ¹³C | 135.7 | |
| ¹³C | 130.1 | |
| ¹³C | 129.7 | |
| ¹³C | 125.9 | |
| ¹³C | 122.7 | |
| ¹³C | 119.9 | |
| Data obtained in CDCl₃ solvent. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the aromatic quinazoline core.
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinazoline ring system are expected to appear in the 1650-1450 cm⁻¹ region. These bands are often sharp and of medium to strong intensity.
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens appear as strong bands in the 900-675 cm⁻¹ range, and their positions can provide clues about the substitution pattern on the aromatic rings.
Interactive Data Table: Characteristic IR Absorption Frequencies for 6,8-Dibromoquinoline researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3026 | Aromatic C-H Stretch |
| 1638, 1617, 1587, 1545 | Aromatic C=C and C=N Ring Stretching |
| 1467, 1443 | Aromatic Ring Skeletal Vibrations |
| 857, 809, 779 | Aromatic C-H Out-of-Plane Bending |
| 677, 593, 543 | C-Br Stretching Region |
Mass spectrometry is a powerful technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.
For this compound, the electron impact mass spectrum (EI-MS) is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion region will exhibit a characteristic isotopic pattern. For a molecule containing two bromine atoms, a triplet of peaks will be observed at M⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. researchgate.net This pattern is a definitive indicator of the presence of two bromine atoms.
The fragmentation of dibromoquinazoline moieties under EI-MS typically involves the successive loss of bromine atoms and decomposition of the quinazoline ring. researchgate.net Common fragmentation pathways may include:
Loss of a bromine radical (•Br) to form an [M-Br]⁺ ion.
Subsequent loss of the second bromine radical.
Fission of the pyrimidine (B1678525) ring, often involving the loss of HCN or related neutral fragments.
These fragmentation pathways create a unique "fingerprint" that helps to confirm the molecular structure.
Interactive Data Table: Expected Isotopic Pattern for this compound (C₈H₄Br₂N₂) Molecular Ion
| Ion | Calculated m/z | Expected Relative Intensity |
| [M]⁺ (containing 2 x ⁷⁹Br) | 285.88 | ~1 |
| [M+2]⁺ (containing ¹³C, ⁷⁹Br, ⁸¹Br) | 287.88 | ~2 |
| [M+4]⁺ (containing 2 x ⁸¹Br) | 289.88 | ~1 |
Optical Spectroscopy and Photophysical Property Investigations
Optical spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, are employed to investigate the electronic properties of molecules. These methods provide insights into electronic transitions, conjugation, and the potential of these compounds for applications in materials science and optoelectronics.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectra of quinazoline derivatives are characterized by intense absorption bands in the UV region, typically arising from π–π* electronic transitions within the aromatic system. nih.gov
For this compound, the spectrum would likely display multiple absorption bands. The introduction of substituents onto the quinazoline core can significantly influence the position (λₘₐₓ) and intensity of these bands. Donor-acceptor substitutions, for instance, can lead to intramolecular charge transfer (ICT) transitions, often resulting in a red-shift (bathochromic shift) of the absorption bands to longer wavelengths. rsc.org The polarity of the solvent can also affect the absorption spectra, particularly for compounds with significant charge transfer character.
Interactive Data Table: Representative UV-Vis Absorption Maxima for Substituted Quinazolinones nih.gov
| Compound Type | Solvent | λₘₐₓ (nm) | Transition Type |
| Dibromo-bisquinazolinone | DMSO | ~278, 325, 339, 360 | π–π |
| Phenyl-substituted bisquinazolinone | DMSO | ~250-270, 280-340 | π–π |
| 4-Fluorophenyl-substituted bisquinazolinone | Acetic Acid | ~253-258, 288-295 | π–π |
| 4-Methoxyphenyl-substituted bisquinazolinone | DMSO | ~290-294 (broad) | π–π and ICT |
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many quinazoline derivatives exhibit interesting luminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. benthamdirect.comresearchgate.net
The emission properties, including the emission wavelength (λₑₘ) and fluorescence quantum yield (Φբ), are highly dependent on the molecular structure. nih.gov The introduction of electron-donating or electron-withdrawing groups at various positions on the quinazoline ring can be used to tune the emission color from blue to red. rsc.org The difference between the absorption maximum (λₘₐₓ) and the emission maximum (λₑₘ) is known as the Stokes shift, and a large Stokes shift is often a desirable property for fluorescent materials. Some quinazoline derivatives also exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. nih.gov
The luminescent properties of this compound itself are not extensively documented, but it serves as a key synthetic intermediate for creating functionalized, fluorescent quinazoline derivatives through cross-coupling reactions where the bromine atoms are replaced with various aryl or other chromophoric groups. benthamdirect.comresearchgate.net
Interactive Data Table: Photophysical Properties of Donor-Acceptor Substituted Quinazolines rsc.org
| Compound Type (Substituent on Quinazoline) | Solvent | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (Φբ) |
| Amino-substituted | Cyclohexane | 414 | 45 | 84.67% |
| Morpholino-substituted | Cyclohexane | 450 | 47 | 87.59% |
| Carbazolyl-substituted | Cyclohexane | 500 | 85 | N/A |
| Phenoxazinyl-substituted | Cyclohexane | 514 | 94 | N/A |
| Diphenylamino-substituted | Cyclohexane | 575 | 131 | N/A |
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. For this compound, CV provides essential data on its oxidation and reduction potentials, offering insights into the stability of its electronic states and the energy levels of its frontier molecular orbitals (HOMO and LUMO). The electrochemical behavior of quinazoline derivatives is influenced by the nature and position of substituents on the ring system. acs.orgrsc.org
In a typical CV experiment for a quinazoline derivative, a solution of the compound in a suitable solvent with a supporting electrolyte is scanned over a potential range. The resulting voltammogram plots the current response versus the applied potential. The presence of bromine atoms, being electron-withdrawing, is expected to influence the redox potentials of the quinazoline core. acs.orgmdpi.com The oxidation peak corresponds to the removal of electrons from the molecule's highest occupied molecular orbital (HOMO), while the reduction peak corresponds to the addition of electrons to the lowest unoccupied molecular orbital (LUMO).
Table 1: Representative Electrochemical Data for a Substituted Quinazoline Derivative (Note: This data is illustrative for a related compound, as specific values for this compound were not found in the provided sources.)
| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Methodological Conditions |
|---|---|---|---|
| 2-Phenyl Quinazoline | Not Reported | Not Reported | CV investigations performed to justify reaction mechanisms. acs.org |
Solid-State and Microstructural Characterization Techniques
X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govbohrium.com For this compound, single-crystal XRD analysis would yield detailed information about its crystal system, space group, unit cell dimensions, and the exact positions of all atoms, including the bromine substituents. This data allows for the unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles.
Furthermore, XRD elucidates the supramolecular architecture, revealing how individual this compound molecules pack together in the crystal lattice. Intermolecular interactions such as π-π stacking, hydrogen bonding (if applicable), and halogen bonding play a crucial role in dictating the solid-state structure. beilstein-journals.org In halogenated compounds, halogen bonds (C–Br···N or C–Br···π interactions) are significant non-covalent forces that can direct crystal packing. beilstein-journals.org Studies on other N-(2-halophenyl)quinolin-2-one derivatives have revealed the formation of unique homochiral layered polymers through intermolecular halogen–π associations, a phenomenon that could potentially be observed in crystalline this compound. beilstein-journals.org
While a specific crystal structure for this compound is not detailed in the search results, data from analogous halogenated quinazoline derivatives illustrate the type of information obtained. rsc.orgresearchgate.net
Table 2: Illustrative Crystallographic Data for a Substituted Dihydro-quinazolin-4-one (Note: This data is for a related heterocyclic system to demonstrate the output of an XRD analysis.)
| Parameter | Compound 1 (triclinic) | Compound 2 (triclinic) |
|---|---|---|
| Formula | C25H27N3O | C24H24N2O |
| Space Group | P-1 | P-1 |
| a (Å) | 7.4314(12) | 9.8707(11) |
| b (Å) | 9.9747(16) | 9.9225(11) |
| c (Å) | 14.658(2) | 10.7425(13) |
| α (°) | 104.142(3) | 79.227(2) |
| β (°) | 102.584(3) | 80.568(2) |
| γ (°) | 98.188(3) | 63.649(2) |
Data sourced from a conformational study of dihydropyrimidine (B8664642) rings in quinazolinones. researchgate.net
Advanced Electron Microscopy (TEM, SEM, AFM) for Morphology and Nanoscale Imaging
Advanced electron microscopy techniques are indispensable for visualizing the morphology and surface features of materials from the micro- to the nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. For this compound, SEM would be used to characterize the morphology of its crystalline powders, revealing details about crystal shape, size distribution, and surface texture.
Transmission Electron Microscopy (TEM) offers much higher resolution, enabling the imaging of the internal structure of materials. If this compound were used to create nanomaterials or thin films, TEM could visualize the nanoscale organization, lattice fringes, and any crystalline defects. In studies of related compounds, TEM has been used to analyze the morphology of nano-catalysts used in quinazolinone synthesis. researchgate.net
Atomic Force Microscopy (AFM) maps surface topography with atomic resolution by scanning a sharp tip over the surface. AFM would be ideal for examining the surface of single crystals or thin films of this compound, providing quantitative data on surface roughness and revealing molecular-level ordering or defects.
These techniques collectively provide a comprehensive picture of the material's physical form, which is critical for applications in materials science where morphology influences properties. For instance, the particle size and shape of a pharmaceutical compound can affect its dissolution rate and bioavailability.
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very uppermost layers of a solid material. youtube.comhidenanalytical.com The technique involves bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer. hidenanalytical.com
For a purified sample of this compound, SIMS analysis could:
Confirm Surface Purity: Detect trace surface contaminants that might not be visible by bulk analysis techniques.
Map Elemental Distribution: Provide high-resolution chemical maps of the surface, showing the distribution of carbon, nitrogen, and bromine. This would be particularly useful for analyzing the homogeneity of thin films or coatings made from the compound. researchgate.net
Perform Depth Profiling: By continuously sputtering the surface, SIMS can analyze the composition as a function of depth, which is invaluable for characterizing layered structures or diffusion profiles. eag.commdpi.com
SIMS is capable of detecting elements in the parts-per-million to parts-per-billion range, making it an exceptionally powerful tool for quality control and for understanding surface chemistry in detail. hidenanalytical.com
Thermal Analysis Techniques for Phase Behavior and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to measure changes in a material's physical properties as a function of temperature. abo.fiiitk.ac.innih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The onset temperature of mass loss indicates the point at which the compound begins to decompose. The process may occur in single or multiple steps, providing insight into the decomposition mechanism. scispace.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. cn-henven.comtainstruments.com A DSC scan of this compound would show an endothermic peak at its melting point, and the area under this peak is proportional to the enthalpy of fusion.
Together, TGA and DSC provide a comprehensive thermal profile of the compound, which is critical for determining its processing parameters and shelf-life stability. Studies on related pyrazolo-quinazoline derivatives show that thermal stability can be influenced by the nature and position of substituents, with decomposition often occurring as a single-step process. scispace.com
Table 3: Representative Thermal Analysis Data for Substituted Pyrazolo-quinazoline Derivatives (Note: This data is illustrative for analogous compounds to indicate expected TGA results.)
| Compound Code | Initial Decomposition Temp. (°C) | Decomposition Range (°C) | % Weight Loss |
|---|---|---|---|
| KC-3 (Fluoro-substituted) | 260.0 | 260.0 - 460.0 | 66.0 |
| KC-4 (Bromo-substituted) | 267.0 | 267.0 - 475.0 | 72.0 |
Data adapted from a study on the thermal decomposition kinetics of pyrazolo-quinazoline derivatives. scispace.com
Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC)
The thermal stability and phase behavior of the chemical compound this compound are critical parameters for its handling, storage, and application in various synthetic processes. Advanced thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), provide comprehensive insights into the material's properties as a function of temperature. While specific experimental data for this compound is not extensively available in public literature, the application and principles of these techniques can be described for its characterization.
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a material. For this compound, a TGA experiment would involve heating a sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air) and continuously monitoring its mass. The resulting thermogram would plot mass loss versus temperature. This analysis can identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material. For halogenated organic compounds, TGA can reveal the temperature ranges at which the bromine and quinazoline moieties degrade.
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. The resulting DTA curve shows exothermic (heat-releasing) and endothermic (heat-absorbing) events. For this compound, DTA could be used to detect phase transitions such as melting, crystallization, and solid-state transitions, as well as exothermic decomposition processes.
Differential Scanning Calorimetry (DSC) is a more quantitative thermal analysis technique that measures the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC can determine the temperatures and enthalpies of transitions. wikipedia.org For this compound, a DSC analysis would provide precise data on its melting point and the associated enthalpy of fusion. It can also be used to study crystallization behavior and identify any polymorphic transitions. tandfonline.com The heat capacity of the compound can also be determined using this method. wikipedia.org
The data obtained from these analyses are crucial for establishing the compound's thermal stability limits, which is vital for its safe handling and for defining the temperature parameters in chemical reactions where it is used as a reactant or intermediate.
Illustrative Data from Thermal Analysis
While specific, experimentally-derived data for this compound is not provided in the search results, the following table illustrates the typical data that would be generated from TGA, DTA, and DSC analyses for a hypothetical organic compound of similar nature.
| Thermal Analysis Technique | Parameter Measured | Illustrative Data for a Halogenated Heterocyclic Compound | Significance for this compound |
| TGA | Onset of Decomposition (Tonset) | 250 °C | Indicates the temperature at which significant mass loss begins. |
| Temperature of Max. Decomposition Rate (Tmax) | 285 °C | Corresponds to the peak of the derivative TGA curve, indicating the point of fastest degradation. | |
| Residual Mass at 600 °C | < 5% | Shows the amount of non-volatile residue after decomposition. | |
| DTA | Peak Temperature of Endotherm | 180 °C | Typically corresponds to the melting point of the compound. |
| Peak Temperature of Exotherm | 290 °C | Indicates an exothermic event, usually decomposition. | |
| DSC | Melting Point (Tm) | 181 °C | A precise measurement of the solid-to-liquid phase transition temperature. |
| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | The amount of energy required to melt the sample, indicative of its crystalline structure. | |
| Glass Transition Temperature (Tg) | Not Observed | Its absence would suggest a crystalline rather than amorphous solid. |
Medicinal Chemistry Scaffolds and Chemical Biology Investigations of 2,8 Dibromoquinazoline Derivatives
Strategic Utility of 2,8-Dibromoquinazoline as a Pharmacophore in Contemporary Drug Discovery
The quinazoline (B50416) scaffold is a foundational bicyclic heterocycle, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, which is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The strategic introduction of bromine atoms onto this scaffold, as seen in this compound, provides medicinal chemists with a versatile and highly reactive starting material for the synthesis of diverse compound libraries.
The bromine atoms at the 2 and 8 positions serve as key functional handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the precise and controlled introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl, and amino groups) at these positions. The ability to selectively functionalize the C2 and C8 positions enables the exploration of chemical space around the quinazoline core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. This strategic utility makes this compound an important building block in the generation of novel molecules with therapeutic potential.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.org For derivatives of this compound, SAR studies aim to determine how modifications at the 2 and 8 positions, as well as on the quinazoline ring itself, influence their interaction with biological targets.
While specific SAR studies for a broad range of this compound derivatives are not extensively detailed in the available literature, general principles from related quinazoline scaffolds can be inferred. The nature of the substituent introduced at the C2 and C8 positions via cross-coupling reactions is critical for activity. For instance, in many classes of kinase inhibitors, a larger aromatic or heteroaromatic group at one position might be necessary for binding within an ATP-binding pocket, while a smaller, more polar group at the other position could enhance solubility and cell permeability.
A hypothetical SAR exploration could involve synthesizing a library of compounds from the 2,8-dibromo precursor and evaluating their biological effects.
Table 1: Hypothetical SAR Data for 2,8-Disubstituted Quinazoline Derivatives
| Compound ID | R1 (C2-Substituent) | R2 (C8-Substituent) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| DBQ-1 | -Br | -Br | >100 |
| DBQ-2 | -Phenyl | -Br | 50.2 |
| DBQ-3 | -Br | -Phenyl | 75.8 |
| DBQ-4 | -Phenyl | -Phenyl | 15.1 |
| DBQ-5 | -(4-methoxyphenyl) | -Br | 22.5 |
| DBQ-6 | -Br | -(4-methoxyphenyl) | 48.3 |
| DBQ-7 | -(4-aminophenyl) | -Phenyl | 5.6 |
This table is illustrative and based on general SAR principles, not on specific published data for this compound.
This systematic approach allows researchers to build a predictive model for designing more potent and selective compounds based on the this compound scaffold. wikipedia.orgresearchgate.net
Design and Synthesis of Novel Quinazoline-Based Hybrid Molecules
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The resulting hybrid is intended to have an improved affinity and efficacy profile compared to the individual components, or to possess dual activity against multiple targets. The this compound scaffold is an excellent platform for creating such hybrids due to its two distinct points for derivatization.
For example, a common strategy involves linking the quinazoline core to another heterocyclic system known for a specific biological activity. A series of novel hybrid quinazoline-triazine derivatives were designed and synthesized from cyanuric chloride and anthranilic acid, which could then be brominated. researchgate.net The design principle involves connecting the quinazoline moiety, a known pharmacophore in anticancer agents, with a substituted triazine ring, another scaffold with reported biological activities. The synthesis would typically proceed by selectively substituting one of the bromine atoms on the this compound core with a linker, which is then attached to the second pharmacophore. This modular synthesis allows for the creation of a large variety of hybrid structures for biological screening. uran.ua
Application of Scaffold Hopping Methodologies for Rational Drug Design and Optimization
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures (scaffolds) that can replace the central scaffold of a known active compound while maintaining its biological activity. dtic.mil This technique is valuable for discovering new intellectual property, improving physicochemical properties, or avoiding known toxicities associated with the original scaffold.
In the context of this compound, scaffold hopping could be applied in two ways:
Hopping to Quinazoline: A known inhibitor with a different core (e.g., an imidazo[1,2-a]pyridine) could have its key binding elements (pharmacophores) mapped. Then, computational tools can be used to search for new scaffolds, such as the quinazoline ring, that can present those same elements in the correct three-dimensional orientation. The this compound would then serve as the starting material to synthesize this new, quinazoline-based analogue. nih.govnih.gov
This rational design approach accelerates the discovery of new chemotypes for therapeutic targets. dtic.mil
Derivatization Strategies for Specific Biological Target Engagement (e.g., Kinase Inhibitors)
The functionalization of the this compound core is key to directing its derivatives toward specific biological targets. Protein kinases are a major class of drug targets, particularly in oncology, and the quinazoline scaffold is a well-established core for many kinase inhibitors (e.g., Gefitinib, Erlotinib).
Derivatization strategies for targeting kinases often involve installing a larger, planar aromatic or heteroaromatic system at one of the bromine-substituted positions (C2 or C8) to mimic the adenine (B156593) region of ATP and engage in key hydrogen bonds and hydrophobic interactions within the kinase hinge region. The other position can be modified with smaller groups to interact with the solvent-exposed region, which can be tailored to enhance selectivity and improve physicochemical properties like solubility.
Table 2: Derivatization of this compound for Kinase Inhibition
| Reaction Type | Position | Reagent Example | Resulting Substituent | Rationale for Kinase Targeting |
|---|---|---|---|---|
| Suzuki Coupling | C2 | 4-Anilinophenylboronic acid | 2-(4-Anilinophenyl) | Forms key hydrogen bonds with the kinase hinge region. |
| Buchwald-Hartwig | C8 | Morpholine | 8-Morpholinyl | Improves aqueous solubility and pharmacokinetic profile. |
| Sonogashira Coupling | C2 | Ethynylbenzene | 2-(Phenylethynyl) | Accesses deeper hydrophobic pockets in the ATP-binding site. |
| Stille Coupling | C8 | Tributyl(vinyl)stannane | 8-Vinyl | Provides a point for further synthetic elaboration. |
These derivatization strategies allow for the systematic modification of the this compound scaffold to optimize interactions with the target protein, leading to the development of potent and selective inhibitors. nih.gov
Elucidation of Molecular Mechanisms of Action for this compound Scaffolds within Biological Systems
Understanding the molecular mechanism of action is crucial for the rational development of any therapeutic agent. For derivatives of this compound, this involves identifying the direct biological target and characterizing the molecular interactions that lead to a therapeutic effect.
Elucidation of the mechanism often begins with broad phenotypic screening (e.g., cell viability assays) to identify biological activity. Active compounds are then subjected to more specific assays to pinpoint a target. For example, if a derivative shows anticancer activity, it might be tested against a panel of known cancer-related proteins, such as protein kinases or histone demethylases. nih.gov
Once a primary target is identified, computational methods like molecular docking are used to predict the binding mode of the compound. These models can hypothesize the specific amino acid residues in the target's active site that interact with the quinazoline derivative. For instance, a docking study might reveal that the quinazoline nitrogen atoms act as hydrogen bond acceptors, while the substituents at the C2 and C8 positions engage in hydrophobic and van der Waals interactions. These computational predictions are then ideally confirmed through biophysical techniques such as X-ray crystallography of the ligand-protein complex, which provides a definitive, high-resolution view of the binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
